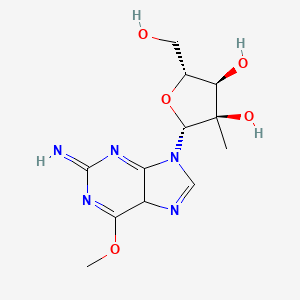
N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-t-butyl-trans-L-hydroxyproline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-t-butyl-trans-L-hydroxyproline is a derivative of proline, an amino acid commonly found in proteins. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions. The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a popular protecting group in peptide synthesis because it can be easily removed under mild conditions, making it ideal for solid-phase peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-t-butyl-trans-L-hydroxyproline typically involves the reaction of free amino acids with 9-fluorenylmethylchloroformate. This reaction leads to the formation of Fmoc-protected amino acids . The reaction conditions often include the use of a base such as sodium bicarbonate in an aqueous dioxane solution .
Industrial Production Methods
In industrial settings, the production of Fmoc-protected amino acids can be scaled up by optimizing reaction conditions to ensure high yield and purity. This often involves the use of automated peptide synthesizers that can handle large volumes of reagents and solvents efficiently.
Chemical Reactions Analysis
Types of Reactions
N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-t-butyl-trans-L-hydroxyproline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to remove the Fmoc group, typically using bases such as piperidine.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Piperidine is commonly used for the removal of the Fmoc group.
Substitution: Various nucleophiles can be used to substitute the Fmoc group, depending on the desired product.
Major Products Formed
The major products formed from these reactions include deprotected amino acids, oxidized derivatives, and substituted amino acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-t-butyl-trans-L-hydroxyproline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-t-butyl-trans-L-hydroxyproline involves the protection of amino groups during chemical reactions. The Fmoc group prevents unwanted side reactions by temporarily blocking the amino group, allowing for selective reactions to occur at other sites on the molecule . The Fmoc group can be removed under mild basic conditions, typically using piperidine, to reveal the free amino group for further reactions .
Comparison with Similar Compounds
N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-t-butyl-trans-L-hydroxyproline is unique in its ability to provide both protection and stability during peptide synthesis. Similar compounds include:
N-alpha-(9-Fluorenylmethyloxycarbonyl)-alpha-methyl-L-proline: This compound also uses the Fmoc group for protection but has a different amino acid backbone.
N-alpha-(9-Fluorenylmethyloxycarbonyl)-N(in)-tert-butyloxycarbonyl-L-tryptophan: This compound is used in the formation of nanoparticles for drug delivery.
These compounds share the common feature of using the Fmoc group for protection but differ in their specific applications and chemical properties.
Properties
Molecular Formula |
C14H16F9NO5 |
|---|---|
Molecular Weight |
449.27 g/mol |
IUPAC Name |
(2S,4R)-4-[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]oxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C14H16F9NO5/c1-10(2,3)29-9(27)24-5-6(4-7(24)8(25)26)28-11(12(15,16)17,13(18,19)20)14(21,22)23/h6-7H,4-5H2,1-3H3,(H,25,26)/t6-,7+/m1/s1 |
InChI Key |
KYGSISBKGQZEFR-RQJHMYQMSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)OC(C(F)(F)F)(C(F)(F)F)C(F)(F)F |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC(C(F)(F)F)(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[(1R,4r,6R)-2-aminospiro[3.3]heptan-7-yl]carbamate](/img/structure/B12334336.png)
![(2S)-2-amino-2-methyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoate](/img/structure/B12334340.png)



![Benzo[d]oxazole-6-carbonitrile](/img/structure/B12334351.png)

![8-Chloro-2-(4-chlorophenyl)imidazo[1,2-A]pyrazine](/img/structure/B12334375.png)
![5-Bromoimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B12334387.png)
![3-Iodoimidazo[1,2-b]pyridazine](/img/structure/B12334388.png)




